molecular formula C7H13O5P B8679042 3-Methacryloyloxypropyl phosphonic acid CAS No. 252210-30-3

3-Methacryloyloxypropyl phosphonic acid

Cat. No. B8679042
M. Wt: 208.15 g/mol
InChI Key: KYEAMYHCEZEPOJ-UHFFFAOYSA-N
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Patent
US08372516B2

Procedure details

Di(trimethylsilyl) 3-methacryloyloxypropylphosphonate (34.0 g; 0.096 moles) was dissolved in methanol (115 ml). The solution was stirred at room temperature for 2 hours. The solvent was vacuum distilled on a rotary evaporator to give 3-methacryloyloxypropyl phosphonic acid as a highly viscous, colorless oil (19.9 g; yield 99%). 1H NMR (DMSO-d6, δ ppm) 1.52-1.66 (m, 2H, CH2—P), 1.74-1.93 (m, 2H, CH2—CH2—P), 1.87 (s, 3H, CH3), 4.12 (t, 2H, CH2—O), 5.66 (s, 1H, CH═), 6.02 (s, 1H, CH═). 31P NMR (DMSO-d6, δ ppm) 27.06.
Name
Di(trimethylsilyl) 3-methacryloyloxypropylphosphonate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][P:10](=[O:21])([O:16][Si](C)(C)C)[O:11][Si](C)(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3]>CO>[C:1]([O:6][CH2:7][CH2:8][CH2:9][P:10](=[O:11])([OH:21])[OH:16])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Di(trimethylsilyl) 3-methacryloyloxypropylphosphonate
Quantity
34 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCP(O[Si](C)(C)C)(O[Si](C)(C)C)=O
Name
Quantity
115 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCP(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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